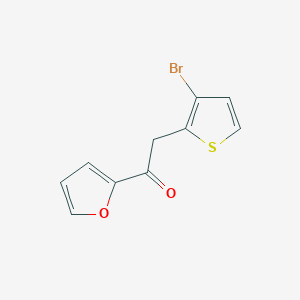

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one, commonly known as BTFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the family of ketones and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted to synthesize and analyze the structure of various furan and thiophene derivatives. The studies explore methods for preparing these compounds and investigating their molecular structures through spectroscopic techniques. For example, structural analysis of tetraketones involving furan derivatives has been conducted to understand the reactions involved in their preparation, revealing insights into the condensation reactions and the impact of different substituents on the molecular structure (Silva et al., 2018).

Optical Properties

The study of optical properties of furanic and thiophenic ethane-1,2-diones has been a subject of interest, with research focusing on their syntheses, spectral measurements, and theoretical analyses. These studies provide valuable insights into how structural variations in these compounds influence their electronic polarizability and hyperpolarizabilities, contributing to the development of materials with desirable optical characteristics (Lukes et al., 2003).

Magnetic Properties

Investigations into the magnetic properties of compounds derived from furan and thiophene have also been conducted. For example, the synthesis of azide-bridged manganese(III) chains using these compounds as ligands has been explored. These studies aim to elucidate the relationship between the molecular structure of the ligands and the magnetic behavior of the resulting complexes, providing insights into the design of materials with specific magnetic properties (Song et al., 2014).

Photochemical Applications

The photochemical properties of compounds containing furan and thiophene units have been of particular interest, with research focusing on the development of new photochromic molecules. These molecules exhibit reversible changes in color upon exposure to light, making them candidates for applications in optical storage and photo-switching devices. Studies on diarylethenes with heterocyclic aryl groups, including furan and thiophene, highlight the potential of these compounds in creating materials with high fatigue resistance and tunable optical properties (Irie & Uchida, 1998).

Etherification and Biodiesel Production

Research on the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to produce biodiesel components has shown that furan-based alcohols can be transformed into valuable biofuels. The use of mesoporous solid acidic catalysts for this process has been explored, demonstrating the feasibility of selectively obtaining biodiesel components such as 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) and ethyl 4-oxopentanoate (EOP) through the etherification of HMF (Lanzafame et al., 2011).

Propriétés

IUPAC Name |

2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-7-3-5-14-10(7)6-8(12)9-2-1-4-13-9/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRRVDHUXFSIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=C(C=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)

![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)

![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)

![Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2942923.png)

![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)